molecular formula C14H8KNO2S B2551827 Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate CAS No. 2097893-99-5

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate

Cat. No.: B2551827
CAS No.: 2097893-99-5
M. Wt: 293.38
InChI Key: CUAYLBGPPGFVRL-UHFFFAOYSA-M
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Description

Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate, also known as KTPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Organic Synthesis and Catalysis

A general approach for the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes. This process utilizes a Pd-Cu bimetallic system or a Pd catalyst alone, depending on the substrate, demonstrating the versatility of potassium-based compounds in facilitating complex organic transformations (Pandey, Bhowmik, & Batra, 2013).

Material Science and Light-Emitting Devices

Potassium salts of cobalt(III) and manganese(III) complexes with 1,2-bis(2-hydroxybenzamido)benzene exhibit unique electrostatic interactions, leading to multi-dimensional structures. These structures are of interest in material science for their potential applications in light-emitting devices, showcasing the role of potassium-based compounds in the development of new materials with novel properties (Sunatsuki et al., 1998).

Sensor Applications

A computational DFT and NMR study on a U-shaped molecule, 4-Methyl-4a-phenyl-9c-(phenylcarbonyl)-4,4a,9b,9c-tetrahydro-1H-[1]benzothieno[2,3-b]furo[3,4-d]pyrrole-1,3(3aH)-dione, indicated its capacity to bind metal cations, particularly potassium. This suggests potential applications of potassium-based compounds as ionophores in sensor technologies, further highlighting the broad applicability of these compounds beyond traditional chemistry fields (Cordaro et al., 2011).

Hydroboration Reactions

Pyridine borane's interaction with potassium compounds has been studied, revealing activated complexes capable of hydroborating alkenes at room temperature. This research demonstrates the importance of potassium in creating conditions favorable for specific types of chemical reactions, such as hydroboration, which are crucial in organic synthesis and industrial applications (Clay & Vedejs, 2005).

Future Directions

The future directions for research on Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, metal-organic frameworks involving similar compounds have been studied for their potential as sorbents for volatile solvents and gases .

Mechanism of Action

Target of Action

The primary target of Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate is the G protein-coupled receptor kinase 2 (GRK2). This kinase plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

This compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell. This ATP-mimetic action allows the compound to inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs .

Biochemical Pathways

By inhibiting GRK2, this compound affects the GPCR signaling pathway. This can have downstream effects on various physiological processes, including cell growth, immune response, and neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific GPCR being modulated. For instance, if the compound targets a GPCR involved in cell growth, it could potentially have anti-cancer effects .

Properties

IUPAC Name

potassium;4-thieno[3,2-b]pyridin-7-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S.K/c16-14(17)10-3-1-9(2-4-10)11-5-7-15-12-6-8-18-13(11)12;/h1-8H,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAYLBGPPGFVRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=NC=C2)C=CS3)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8KNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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